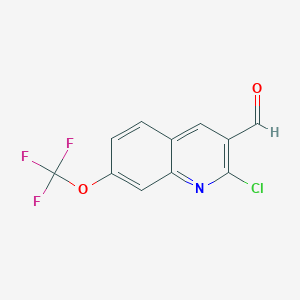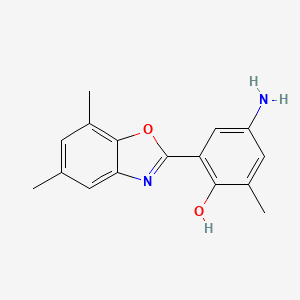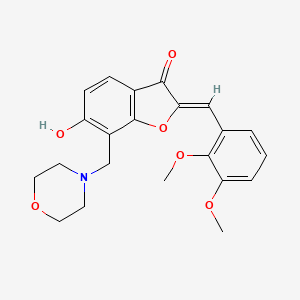
2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde is a chemical compound with the molecular formula C11H5ClF3NO2 . It has a molecular weight of 275.61 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of this compound and related analogs has been a subject of research . The synthesis involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Molecular Structure Analysis
The molecular structure of this compound is planar . The InChI code for the compound is 1S/C11H5ClF3NO2/c12-10-7 (5-17)3-6-1-2-8 (4-9 (6)16-10)18-11 (13,14)15/h1-5H .Chemical Reactions Analysis
The chemical reactions of this compound involve the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 275.61 . More detailed physical and chemical properties like melting point, boiling point, and density are not available in the retrieved sources .Applications De Recherche Scientifique
Heterocyclic Compound Significance
2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde belongs to the class of quinoline derivatives, a group of heterocyclic compounds of significant interest due to their broad spectrum of biological and chemical properties. Quinolines and their derivatives have been extensively studied for their potential in various scientific and industrial applications, including as dyes, pharmaceuticals, and corrosion inhibitors.
Biological Activities and Applications
Quinoline derivatives, including this compound, have been recognized for their wide range of biological activities. These compounds have been investigated for their antimicrobial, anticancer, antimalarial, and antifungal properties, among others. The versatility of quinoline derivatives in medicinal chemistry stems from their ability to interact with biological systems in diverse ways, leading to their application in drug development and therapeutic interventions.
Role in Corrosion Inhibition
Apart from their biological significance, quinoline derivatives are also known for their application in the field of corrosion inhibition. These compounds exhibit a remarkable ability to protect metals from corrosion, particularly in harsh environments. The presence of functional groups such as trifluoromethoxy in the quinoline structure enhances their ability to form stable chelating complexes with metallic surfaces, thereby preventing corrosion. This property is of great value in industries where metal longevity and integrity are crucial.
Synthetic and Green Chemistry Applications
The synthesis and functionalization of quinoline derivatives are areas of ongoing research, with a focus on developing more efficient and environmentally friendly methodologies. Green chemistry approaches to quinoline synthesis aim to reduce the use of hazardous chemicals and solvents, minimizing the environmental impact of chemical processes. The synthesis of quinoline derivatives, including this compound, involves strategies that leverage sustainable practices, highlighting the role of these compounds in advancing green chemistry initiatives.
References
Aastha Pareek and Dharma Kishor. AN INSIGHT FEATURES OF QUINOXALINE: A SHORT REVIEW. International journal of pharma and bio sciences. Consensus.
C. Verma, M. Quraishi, E. Ebenso. Quinoline and its derivatives as corrosion inhibitors: A review. Surfaces and Interfaces. Consensus.
J. Segura, Rafael Juárez, M. Ramos, C. Seoane. Hexaazatriphenylene (HAT) derivatives: from synthesis to molecular design, self-organization and device applications. Chemical Society reviews. Consensus.
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-10-7(5-17)3-6-1-2-8(4-9(6)16-10)18-11(13,14)15/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVACEIOQUUWABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Fluorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2587187.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2587188.png)
![9-(5-chloro-2-methylphenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2587190.png)
![Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2587191.png)
![3-(3-Chlorophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2587192.png)






![2-(4-bromophenoxy)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2587204.png)